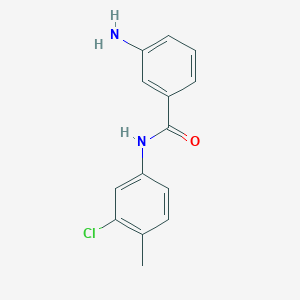
3-Amino-N-(3-chloro-4-methylphenyl)benzamide
Vue d'ensemble
Description
3-Amino-N-(3-chloro-4-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is used for research purposes .
Synthesis Analysis
The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide . This process is complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .Molecular Structure Analysis
The molecular structure of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide consists of a benzamide group attached to a 3-chloro-4-methylphenyl group via an amide linkage .Chemical Reactions Analysis
The synthesis of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters, including reaction rate constants, activation energies, and pre-exponential factors, were determined using a microflow system .Physical And Chemical Properties Analysis
3-Amino-N-(3-chloro-4-methylphenyl)benzamide has a molecular weight of 260.72 and a molecular formula of C14H13ClN2O .Applications De Recherche Scientifique
Electrophoretic Separation
A study developed a nonaqueous capillary electrophoretic separation method for various substances including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), a compound related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide. This method is promising for quality control of imatinib mesylate (IM) (Ye et al., 2012).
Neuroleptic Activity
Research on benzamides, including those similar to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide, showed a correlation between structure and neuroleptic activity. This research contributes to understanding the potential of such compounds in treating psychosis (Iwanami et al., 1981).
Antitumor Activity
A study on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, structurally similar to the compound , showed significant inhibitory effects on cancer cell lines, highlighting the potential of related compounds in cancer treatment (Ji et al., 2018).
Molecular Structure Analysis
Research on the molecular structure of similar benzamide derivatives aids in understanding their interactions and potential as neuroleptic drugs (Furuya et al., 1985).
Mosquito Development Inhibition
Compounds like SIR-8514, which are structurally related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide, have been found effective against mosquito development, suggesting potential use in vector control (Schaefer et al., 1978).
Electrochemical Oxidation in Antioxidants
A study explored the electrochemical oxidation of amino-substituted benzamide derivatives, contributing to the understanding of their antioxidant properties. Such research can be vital in developing potent antioxidants (Jovanović et al., 2020).
Histone Deacetylase Inhibition
Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide showed its potential as a histone deacetylase inhibitor, indicating its use in cancer therapy (Zhou et al., 2008).
Antibacterial and Antifungal Properties
Compounds structurally related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide demonstrated antibacterial and antifungal activities, contributing to the field of antimicrobial research (Vasu et al., 2005).
Synthesis of Radiopharmaceuticals
Studies on the synthesis of related compounds, like 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide, are important in developing radiopharmaceuticals for medical imaging (Standridge & Swigor, 1991).
Gastroprokinetic Activity
Research into benzamide derivatives, including 2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides, has shown potential in developing gastroprokinetic agents, beneficial in gastrointestinal disorders (Kato et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-12(8-13(9)15)17-14(18)10-3-2-4-11(16)7-10/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQODSCKOXHIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(3-chloro-4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



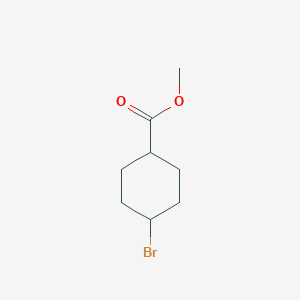
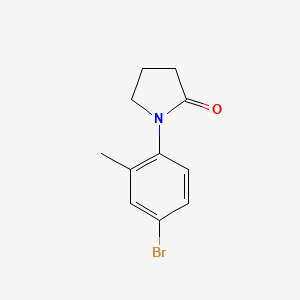

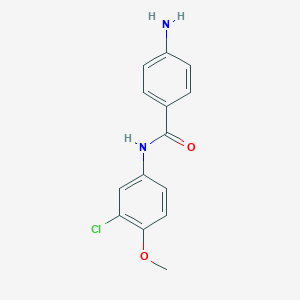
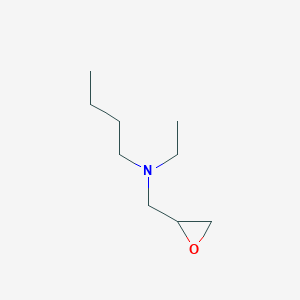


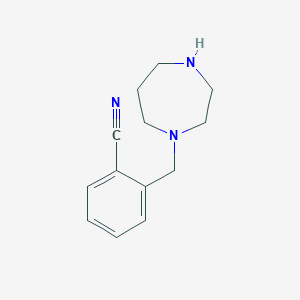
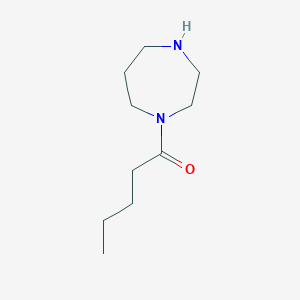


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)
